4-Chloro-2,6-dinitrobenzonitrile
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Overview
Description
4-Chloro-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2ClN3O4. It is characterized by the presence of a chloro group and two nitro groups attached to a benzonitrile core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,6-dinitrobenzoic acid with methane sulfonamide and phosphorus pentachloride. This method provides a good yield but can be costly due to the expensive starting material . Another method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a nitrogenous base such as pyridine .
Industrial Production Methods: For industrial production, the method involving 2,5-dichloronitrobenzene is preferred due to the availability and reasonable cost of the starting material. This process is suitable for large-scale production and provides a satisfactory yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride in the presence of hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as stannous chloride or iron in acetic acid are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Reduction Reactions: Reduction of the nitro groups results in the formation of amino derivatives.
Scientific Research Applications
4-Chloro-2,6-dinitrobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in developing pharmaceutical agents.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dinitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Comparison with Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the chloro group.
2-Chloro-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.
4-Chlorobenzonitrile: Lacks the nitro groups.
Uniqueness: 4-Chloro-2,6-dinitrobenzonitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-chloro-2,6-dinitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTLJGQHMXPXCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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